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molecular formula C10H8ClN B1619503 7-Chloro-4-methylquinoline CAS No. 40941-53-5

7-Chloro-4-methylquinoline

Cat. No. B1619503
M. Wt: 177.63 g/mol
InChI Key: OUFGWFRCXZIEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709653B2

Procedure details

32.8 g. (0.2 mol) 3-chloroaniline hydrochloride, 81 g. ferric trichloride hexahydrate (0.3 mol), 3.0 g. redried anhydrous zinc chloride and 150 mL 95% ethanol were added into a 500 mL 3-neck flask equipped with a reflux condenser, a magnetic stirrer with heating, a thermometer and a constant-pressure dropping funnel, and the mixture was stirred and heated to 60° C. 12.6 g. (0.18 mol) methyl vinyl ketone was added slowly through the constant-pressure dropping funnel while maintaining the temperature at 60-70° C., followed by raising the temperature to reflux for 2 hours. After cooling, the mixed solution was added with 25% aqueous sodium hydroxide until alkaline. The solvent was then distilled off under reduced pressure until dry. The resulting solids were removed and repeatedly extracted with anhydrous ethyl ether. The extracts were collected, dried over anhydrous potassium carbonate and filtered. After removing the solvent, the residue was purified in a silica column using hexane/ethyl acetate (3:1) as the mobile phase to afford 11.38 g. of product.
Name
3-chloroaniline hydrochloride
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric trichloride hexahydrate
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH:10]([C:12]([CH3:14])=O)=[CH2:11].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)C>[CH3:14][C:12]1[C:7]2[C:5](=[CH:4][C:3]([Cl:2])=[CH:9][CH:8]=2)[N:6]=[CH:11][CH:10]=1 |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
3-chloroaniline hydrochloride
Quantity
0.2 mol
Type
reactant
Smiles
Cl.ClC=1C=C(N)C=CC1
Step Two
Name
ferric trichloride hexahydrate
Quantity
0.3 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.18 mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 60-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by raising the temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
The resulting solids were removed
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with anhydrous ethyl ether
CUSTOM
Type
CUSTOM
Details
The extracts were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified in a silica column
CUSTOM
Type
CUSTOM
Details
to afford 11.38 g

Outcomes

Product
Name
Type
Smiles
CC1=CC=NC2=CC(=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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